Tert-butyl 2-bromofuran-3-ylcarbamate chemical structure and properties
Tert-butyl 2-bromofuran-3-ylcarbamate chemical structure and properties
An In-depth Technical Guide to Tert-butyl 2-bromofuran-3-ylcarbamate: A Versatile Building Block for Medicinal Chemistry
Abstract
Tert-butyl 2-bromofuran-3-ylcarbamate is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a furan core, a bromine atom, and a tert-butyloxycarbonyl (Boc) protected amine, offers a trifecta of chemical functionalities. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for sequential and controlled synthetic transformations.[1][2] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of Tert-butyl 2-bromofuran-3-ylcarbamate, with a focus on its utility as an intermediate for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Tert-butyl 2-bromofuran-3-ylcarbamate possesses a unique arrangement of functional groups that dictates its chemical behavior. The electron-rich furan ring is substituted with a halogen and a protected nitrogen atom, making it a valuable precursor for creating diverse compound libraries.
Structure:
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | tert-butyl N-(2-bromo-3-furyl)carbamate |
| CAS Number | 1548343-91-8 |
| Molecular Formula | C₉H₁₂BrNO₃ |
| Molecular Weight | 262.10 g/mol |
| Physical Form | Expected to be a solid at room temperature.[3] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DMF). |
| Boiling Point | Predicted: 307.2±30.0 °C |
| Density | Predicted: 1.49±0.1 g/cm³ |
| pKa | Predicted: 12.04±0.46 |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Purification
The synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate leverages fundamental principles of heterocyclic chemistry and protecting group strategy. A common and efficient pathway involves the mono-Boc protection of 3-aminofuran, followed by regioselective bromination. The high reactivity of the furan nucleus, particularly at the α-positions (C2 and C5), is a key consideration in this process.[4]
Synthetic Rationale
The synthetic approach is designed in two main stages. First, the amino group of the starting material, 3-aminofuran, is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent side reactions at the nitrogen atom during the subsequent bromination step. The Boc group is stable under neutral and basic conditions but can be easily removed with acid when desired.[5]
Second, the resulting tert-butyl furan-3-ylcarbamate is subjected to electrophilic bromination. The carbamate group at the C3 position directs the incoming electrophile (bromine) to the adjacent, electronically activated C2 position of the furan ring.[4] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a mild source of electrophilic bromine, minimizing potential side reactions and degradation of the furan ring.
Experimental Protocol
Step 1: Synthesis of tert-Butyl furan-3-ylcarbamate
-
Dissolve 3-aminofuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl furan-3-ylcarbamate.
Step 2: Synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate
-
Dissolve the crude tert-butyl furan-3-ylcarbamate (1.0 eq) from the previous step in a solvent such as THF or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Tert-butyl 2-bromofuran-3-ylcarbamate.
Visualization of Synthetic Workflow
Caption: Synthetic pathway to Tert-butyl 2-bromofuran-3-ylcarbamate.
Spectroscopic Characterization
While specific experimental data requires acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure and data from analogous compounds.[6][7]
-
¹H NMR: The spectrum is expected to show a sharp singlet around δ 1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group. The two furan protons will appear as doublets in the aromatic region (δ 6.5-7.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm). The carbonyl carbon of the carbamate will appear downfield (~153 ppm). Signals corresponding to the four carbons of the furan ring will also be observed in the aromatic region.
-
IR Spectroscopy: A strong absorption band between 1700–1750 cm⁻¹ will confirm the presence of the carbamate carbonyl (C=O) group.[6] An N-H stretching vibration is expected around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺).
Chemical Reactivity and Synthetic Utility
The utility of Tert-butyl 2-bromofuran-3-ylcarbamate stems from the orthogonal reactivity of its functional groups. This allows for selective manipulation, making it a powerful intermediate for building molecular complexity.
The Role of the Boc Protecting Group
The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to mask the reactivity of the amine during transformations elsewhere in the molecule. It can be efficiently cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to liberate the free amine for subsequent reactions like acylation or alkylation.[2][5]
Transformations of the Bromine Atom
The bromine atom at the C2 position is the key to the molecule's versatility in drug discovery. It is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a critical transformation for synthesizing many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
These reactions provide reliable and high-yielding methods to elaborate the furan core, connecting it to other pharmacophores or structural motifs.
Visualization of Synthetic Utility
Caption: Key synthetic transformations of Tert-butyl 2-bromofuran-3-ylcarbamate.
Applications in Drug Discovery and Development
Heterocyclic scaffolds, particularly those containing furan, are prevalent in a vast number of FDA-approved drugs and clinical candidates.[9] Tert-butyl 2-bromofuran-3-ylcarbamate serves as a valuable starting material for accessing novel chemical space around this privileged core.
-
Scaffold for Bioactive Molecules: The 3-amino-furan motif can act as a central scaffold to which different pharmacophoric groups are attached via the C2 position (using the bromine) and the C3 nitrogen (after deprotection).
-
Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability by acting as a steric shield, preventing enzymatic degradation at nearby sites.[10] This is a common strategy in drug design to improve pharmacokinetic profiles.
-
Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment in FBDD screening. The furan ring can form key hydrogen bonds or other interactions within a target protein's binding site, and subsequent elaboration via cross-coupling provides a rapid path to higher-affinity leads.[6]
Safety and Handling
As with all laboratory chemicals, Tert-butyl 2-bromofuran-3-ylcarbamate should be handled with appropriate care. While a specific safety data sheet (SDS) should always be consulted, general precautions for related bromo-aromatic and carbamate compounds apply.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[11]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] It may be beneficial to store under an inert atmosphere and refrigerated to ensure long-term stability.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which could degrade the molecule or cleave the Boc group.[11]
References
-
Hoffman Fine Chemicals. tert-Butyl (2-bromopyridin-3-yl)carbamate Product Page. [Link]
- Supporting Information for a relevant chemical synthesis. Source not fully specified.
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
ChemBK. tert-Butyl (5-broMofuran-2-yl)carbaMate Product Page. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
PubChem. tert-Butyl 3-bromobenzylcarbamate Compound Summary. [Link]
-
Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]
-
University of Liverpool. Heterocyclic Chemistry Lecture Notes. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
ResearchGate. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl (3-bromopyridin-2-yl)carbamate | 149489-04-3 [sigmaaldrich.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl benzofuran-2-ylcarbamate (1629535-19-8) for sale [vulcanchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
